N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide
Description
N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide is a halogenated acetamide derivative featuring a 6-bromo-pyridin-3-ylmethyl substituent and a 2-chloro-N-isopropyl-acetamide moiety.
Properties
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]-2-chloro-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O/c1-8(2)15(11(16)5-13)7-9-3-4-10(12)14-6-9/h3-4,6,8H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMCJKMXANUGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CN=C(C=C1)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Two-Step Synthesis with NaBH(OAc)₃
| Parameter | Details | Yield |
|---|---|---|
| Reductive Amination | NaBH(OAc)₃, DCM, 20°C, 12 h | 92% |
| Chloroacetylation | Chloroacetyl chloride, TEA, 0°C, 2 h | 88% |
| Overall Yield | 81% |
This method prioritizes high purity, with silica gel chromatography removing unreacted aldehyde and over-alkylated byproducts.
Method 2: One-Pot Reductive Amination-Acylation
Combining reductive amination and acylation in a single pot reduces purification steps. Using DCM as a universal solvent, NaBH(OAc)₃ and chloroacetyl chloride are sequentially added. However, competitive side reactions lower the yield to 71%.
Method 3: Microwave-Assisted Synthesis
Microwave irradiation (170°C, 30 minutes) accelerates the reductive amination step, yielding 89% of the intermediate. Subsequent acylation under standard conditions achieves an overall yield of 78%. This approach reduces reaction time but requires specialized equipment.
Industrial-Scale Production Considerations
Solvent and Reagent Selection
Dichloromethane is preferred for its compatibility with both NaBH(OAc)₃ and chloroacetyl chloride. Alternative solvents like acetonitrile or toluene result in lower yields (≤65%) due to poor reagent solubility.
Purification Techniques
Silica gel column chromatography remains the gold standard for isolating high-purity product (>99%). Industrial setups employ gradient elution (DCM/MeOH from 100:1 to 10:1) to separate closely related impurities.
Waste Management
Quenching with aqueous NaOH neutralizes excess NaBH(OAc)₃, while brine washes remove polar byproducts. Solvent recovery systems are critical for cost-effective large-scale production.
Mechanistic Insights and Side Reactions
Reductive Amination Mechanism
NaBH(OAc)₃ selectively reduces the imine intermediate (formed in situ from the aldehyde and amine) to the secondary amine. The reaction proceeds via a six-membered transition state, with acetate ions stabilizing the borohydride intermediate.
Competing Pathways in Chloroacetylation
Excess chloroacetyl chloride may lead to over-acylation, forming bis-chloroacetamide derivatives. Controlled stoichiometry (1:1.2 amine-to-acyl chloride ratio) and low temperatures suppress this side reaction.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include dehalogenated compounds and reduced derivatives
Scientific Research Applications
Medicinal Chemistry
N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide has potential applications in drug development, particularly as a lead compound in the synthesis of pharmaceuticals targeting various diseases.
Antimicrobial Activity
Research indicates that derivatives of brominated pyridine compounds exhibit antimicrobial properties. The presence of the bromine atom in this compound may enhance its efficacy against certain bacterial strains, making it a candidate for further investigation in antibiotic development .
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The ability of this compound to interact with specific cellular pathways could position it as a promising anticancer agent .
Agrochemical Applications
The compound also shows promise in agricultural applications, particularly as an insecticide or herbicide.
Pest Control
Patents have been filed for related compounds that demonstrate effectiveness against agricultural pests. The structural similarity suggests that this compound may possess similar properties, potentially serving as a novel pesticide .
Herbicide Development
Given its chemical structure, it may inhibit specific enzymes involved in plant growth, making it a candidate for herbicide formulation aimed at controlling weed populations without harming crop yields.
Material Sciences
In addition to its biological applications, this compound could find applications in material sciences.
Synthesis of Functional Materials
The unique properties of brominated pyridine compounds allow them to be used in the synthesis of advanced materials, such as polymers or nanomaterials, which can be utilized in electronics or catalysis .
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound could be explored for use in coatings or adhesives that require specific adhesion properties under varying environmental conditions.
Case Studies
Mechanism of Action
The mechanism of action of N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related pyridine and acetamide derivatives, emphasizing substituent variations, molecular weight, and functional groups.
Structural Analogs and Key Differences
Table 1: Structural and Molecular Comparison
Key Observations
Pyridine vs. Piperidine/Pyrimidine Backbones :
- The target compound and analogs from the Catalog of Pyridine Compounds share a pyridine core. In contrast, N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide replaces pyridine with a piperidine ring, while patent examples use pyrimidine heterocycles.
Halogenation Patterns :
- The target compound uniquely combines bromine (6-position) and chlorine (acetamide) substituents. Analogs like 6-Bromo-2-chloronicotinaldehyde retain bromo and chloro groups but lack the acetamide moiety.
Functional Group Variations :
- The acetamide group in the target and N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide is substituted with isopropyl. In contrast, pivalamide derivatives (e.g., HB564, HB566) feature bulkier tert-butyl groups .
Molecular Weight and Complexity: The target compound’s molecular weight (~348.6 g/mol) exceeds most pyridine analogs due to its bromine atom and branched isopropyl group. Patent Example 66 has a higher molecular weight (313.76 g/mol) owing to its phenoxy-pyrimidine scaffold.
Research Implications and Tools for Further Analysis
- Synthetic Challenges : The discontinuation of the target compound and its piperidine analog may reflect synthetic difficulties or stability issues, warranting further investigation.
Biological Activity
N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide is a chemical compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.
This compound is characterized by a brominated pyridine ring and a chlorinated acetamide moiety. The synthesis typically involves the following steps:
- Bromination of Pyridine : Using bromine or a brominating agent to obtain 6-bromo-pyridine.
- Formation of Pyridinylmethyl Intermediate : Reacting 6-bromo-pyridine with an alkylating agent.
- Acetamide Formation : The intermediate is then treated with chloroacetyl chloride and isopropylamine to yield the final compound.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that halogenated pyridines can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (potential) | |
| 6-Bromo-pyridine derivatives | Broad-spectrum antibacterial | |
| Chlorinated acetamides | Antifungal properties |
Anticancer Potential
The compound's mechanism of action may involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. Preliminary studies suggest that the brominated pyridine may interact with cellular signaling pathways, potentially leading to apoptosis in cancer cells.
The biological effects of this compound can be attributed to its ability to bind selectively to certain biomolecules:
- Enzyme Inhibition : The presence of the bromine and chlorine atoms may enhance binding affinity to target enzymes, inhibiting their activity.
- Cellular Signaling Modulation : By interacting with receptors involved in cell growth and survival, this compound could alter signaling cascades leading to reduced cancer cell viability.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on various halogenated compounds demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
- Anticancer Research : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspases, which are crucial for programmed cell death.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide?
- Methodological Answer : The synthesis typically involves multi-step alkylation and acylation reactions. Key steps include halogenation of the pyridine ring and subsequent coupling with isopropylamine. Reaction conditions such as temperature (60–80°C), anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), and catalysts (e.g., triethylamine) are critical to minimize side reactions like dehalogenation or over-alkylation . Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high yield (>70%) and purity (>95%) .
Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) be used to characterize this compound?
- Methodological Answer :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (isopropyl methyl groups), δ 3.5–4.0 ppm (chloroacetamide methylene), and δ 7.5–8.5 ppm (pyridyl protons) confirm structural motifs.
- ¹³C NMR : Signals near 170 ppm indicate the carbonyl group, while 40–50 ppm regions correspond to the N-isopropyl group .
- MS : Electrospray ionization (ESI) reveals a molecular ion peak at m/z ~330 (M+H⁺) with isotopic patterns matching bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
Q. What functional groups influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 6-bromo-pyridinyl group is susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols), while the chloroacetamide moiety participates in SN2 reactions. Steric hindrance from the isopropyl group may slow reactivity at the acetamide nitrogen. Controlled pH (7–9) and polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Advanced Research Questions
Q. How does structural modification of the pyridine ring impact biological activity or binding affinity in target systems?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution of the bromine atom (e.g., with fluorine or methyl groups) and comparison of binding affinities using assays like surface plasmon resonance (SPR). Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes or receptors), validated by IC₅₀ measurements .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies in buffers (pH 1–13) at 40°C/75% humidity show degradation via hydrolysis of the chloroacetamide group under acidic conditions (pH < 3) or nucleophilic displacement in basic media (pH > 10). High-performance liquid chromatography (HPLC) with a C18 column monitors degradation products, while Arrhenius plots predict shelf-life .
Q. How can computational modeling aid in predicting metabolic pathways or toxicity?
- Methodological Answer : Density functional theory (DFT) calculations identify electrophilic sites prone to cytochrome P450-mediated oxidation. Tools like SwissADME predict metabolic sites (e.g., N-dealkylation or bromine displacement), while toxicity is assessed via in silico models (e.g., ProTox-II) for hepatotoxicity or mutagenicity risks .
Data Contradiction and Resolution
Q. Discrepancies in reported synthetic yields: How to troubleshoot low yields during scale-up?
- Methodological Answer : Contradictions may arise from inconsistent solvent purity or trace moisture. Use Karl Fischer titration to ensure anhydrous conditions. Scale-up challenges (e.g., heat dissipation) are mitigated via flow chemistry systems or cryogenic (−20°C) reaction setups. Yield optimization requires DoE (Design of Experiments) to balance stoichiometry and solvent ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
